molecular formula C22H27NO3 B5830725 N-cyclohexyl-3-[(4-ethoxyphenoxy)methyl]benzamide

N-cyclohexyl-3-[(4-ethoxyphenoxy)methyl]benzamide

Cat. No.: B5830725
M. Wt: 353.5 g/mol
InChI Key: KRKFJTHBZKYZEU-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-[(4-ethoxyphenoxy)methyl]benzamide: is a synthetic organic compound with the molecular formula C22H27NO3 and a molecular weight of 353.45468 g/mol . This compound is characterized by its complex structure, which includes a cyclohexyl group, an ethoxyphenoxy group, and a benzamide moiety. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-cyclohexyl-3-[(4-ethoxyphenoxy)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3/c1-2-25-20-11-13-21(14-12-20)26-16-17-7-6-8-18(15-17)22(24)23-19-9-4-3-5-10-19/h6-8,11-15,19H,2-5,9-10,16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKFJTHBZKYZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-[(4-ethoxyphenoxy)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenoxy Intermediate: The reaction begins with the preparation of the 4-ethoxyphenoxy intermediate. This is achieved by reacting 4-ethoxyphenol with an appropriate halogenated compound under basic conditions.

    Coupling with Benzamide: The intermediate is then coupled with benzamide in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired benzamide derivative.

    Cyclohexyl Substitution: Finally, the cyclohexyl group is introduced through a substitution reaction, typically using cyclohexylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-[(4-ethoxyphenoxy)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamide moiety, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-3-[(4-ethoxyphenoxy)methyl]benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-[(4-ethoxyphenoxy)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-cyclohexyl-3-[(4-ethoxyphenoxy)methyl]benzamide can be compared with other similar compounds, such as:

    N-cyclohexyl-3-[(4-methoxyphenoxy)methyl]benzamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-cyclohexyl-3-[(4-propoxyphenoxy)methyl]benzamide: Similar structure but with a propoxy group instead of an ethoxy group.

    N-cyclohexyl-3-[(4-butoxyphenoxy)methyl]benzamide: Similar structure but with a butoxy group instead of an ethoxy group.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their substituent groups.

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